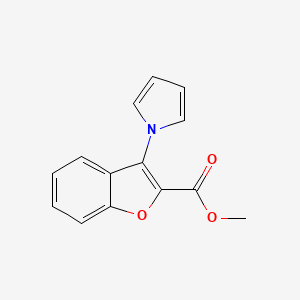

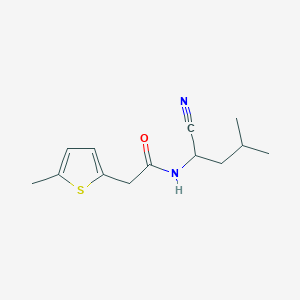

![molecular formula C22H26N4O7S B2440235 4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-77-8](/img/structure/B2440235.png)

4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is common in many pharmaceuticals, a diethylsulfamoyl group, and a 1,3,4-oxadiazole ring, which is a heterocyclic compound .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it likely involves the coupling of the benzamide moiety with the 1,3,4-oxadiazole ring, possibly through a condensation reaction. The diethylsulfamoyl group could be introduced through a sulfonation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide, diethylsulfamoyl, and 1,3,4-oxadiazole moieties. The 3,4,5-trimethoxyphenyl group attached to the 1,3,4-oxadiazole ring could potentially influence the compound’s overall conformation and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar amide group could influence its solubility in different solvents. The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces present .Scientific Research Applications

Synthesis and Structural Analysis

One area of application involves the synthesis and structural characterization of derivatives related to 4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. Havaldar and Khatri (2006) described the synthesis of oxadiazolin-thiones, which are structurally similar, demonstrating the steps involved in synthesizing such complex molecules and their analytical and spectral data analysis Havaldar & Khatri, 2006.

Biological Activity and Anticancer Evaluation

Research into the anticancer properties of derivatives related to 4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has shown promising results. Ravinaik et al. (2021) designed and synthesized a series of benzamide derivatives and evaluated their anticancer activity against various cancer cell lines, demonstrating moderate to excellent anticancer activity Ravinaik et al., 2021.

Antioxidant and Antibacterial Activities

Karanth et al. (2019) synthesized and characterized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which were then evaluated for antioxidant and antibacterial activities, showing good antibacterial activity against Staphylococcus aureus and potent antioxidant activity Karanth et al., 2019.

Antimicrobial and Antitubercular Screening

Nayak et al. (2016) conducted synthesis, characterization, and in vitro antitubercular activity studies on a new series of N-substituted amide derivatives, identifying compounds with significant activity against Mycobacterium tuberculosis, indicating potential for further drug development Nayak et al., 2016.

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the microtubules in cells . Microtubules are cytoskeletal filaments made up of αβ-tubulin heterodimers and play a key role in various cellular processes, including mitotic spindle formation during cell division .

Mode of Action

This compound acts as a microtubule destabilizer . It interacts with the αβ-tubulin dimer at the colchicine binding site (CBS) and destabilizes microtubules . The 3,4,5-trimethoxyphenyl fragment (ring A) of the compound plays a vital role in binding via hydrophobic interactions and gets anchored between the S8 and S9 sheets, H8 helix, and T7 loop at the CBS .

Biochemical Pathways

The compound disrupts the dynamics of microtubule polymerization and depolymerization, thus causing mitotic arrest of rapidly dividing cancer cells and apoptosis-driven cancer cell death . The absence of twisting motion, which is usually found in the apo system, might cause a loss of lateral contacts in microtubules, thus promoting microtubule destabilization .

Result of Action

The result of the compound’s action is the destabilization of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells . This makes it a promising candidate for cancer therapeutics .

properties

IUPAC Name |

4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O7S/c1-6-26(7-2)34(28,29)16-10-8-14(9-11-16)20(27)23-22-25-24-21(33-22)15-12-17(30-3)19(32-5)18(13-15)31-4/h8-13H,6-7H2,1-5H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALFXYZNOFTVNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

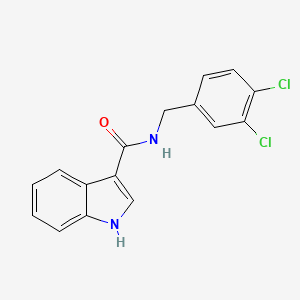

![(Z)-3-(((3,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2440152.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2440158.png)

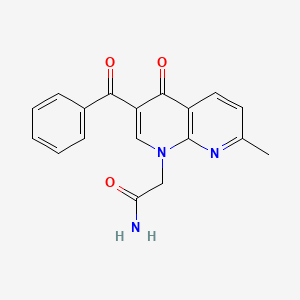

![Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2440160.png)

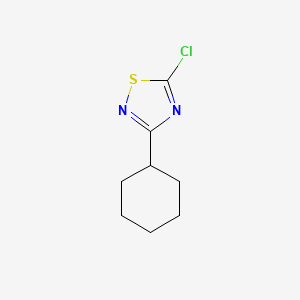

![4-chloro-N-[(4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2440164.png)

![N-(4-{[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)butanamide](/img/structure/B2440166.png)

![2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2440168.png)

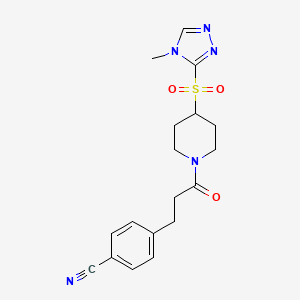

![1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2440171.png)